

Preparing "Tubulin polymerization-IN-45" stock solutions for experiments

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-45*

Cat. No.: *B12377004*

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Application Notes and Protocols for Tubulin Polymerization-IN-45

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of "**Tubulin polymerization-IN-45**," a potent inhibitor of tubulin polymerization. This document is intended to guide researchers in utilizing this compound for in vitro and cell-based assays.

Introduction

Tubulin polymerization-IN-45 is a small molecule inhibitor that targets tubulin, a key component of microtubules. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.^{[1][2][3]} This compound has shown significant activity against hepatocellular carcinoma (HCC) cell lines, making it a valuable tool for cancer research and drug development.^[1]

Physicochemical and Biological Properties

A summary of the key quantitative data for **Tubulin polymerization-IN-45** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ N ₄ O ₃	[4][5]
Molecular Weight	362.38 g/mol	[4][5]
IC ₅₀ (Tubulin Polymerization)	19 µM	[1]
IC ₅₀ (Huh7 HCC cell line)	0.6 - 2.9 µM	[1]
IC ₅₀ (Mahlavu HCC cell line)	0.6 - 2.9 µM	[1]
Mechanism of Action	Binds to the colchicine site of tubulin, inhibiting polymerization.	[1][2][3]
Biological Effect	Induces G2/M cell cycle arrest and apoptosis.	[1]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of **Tubulin polymerization-IN-45**. It is assumed that the compound is soluble in dimethyl sulfoxide (DMSO), a common solvent for this class of inhibitors.

Materials:

- **Tubulin polymerization-IN-45** powder
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Determine the required concentration and volume: Based on your experimental needs, calculate the mass of **Tubulin polymerization-IN-45** required to prepare a stock solution of a desired concentration (e.g., 10 mM).
 - Calculation Example: To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 362.38 \text{ g/mol}$
 - $\text{Mass (mg)} = 3.6238 \text{ mg}$
- Weigh the compound: Carefully weigh the calculated amount of **Tubulin polymerization-IN-45** powder in a sterile microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
- Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: Before use in cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final working concentration. Ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically $\leq 0.1\%$).

In Vitro Tubulin Polymerization Assay

This protocol provides a general method to assess the inhibitory effect of **Tubulin polymerization-IN-45** on tubulin polymerization in vitro. The assay measures the increase in absorbance (turbidity) at 340 nm as tubulin polymerizes into microtubules.

Materials:

- Lyophilized tubulin protein (>99% pure)

- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
- Guanosine-5'-triphosphate (GTP) solution (e.g., 100 mM)
- Glycerol
- **Tubulin polymerization-IN-45** stock solution (in DMSO)
- Control inhibitor (e.g., Nocodazole)
- Vehicle control (DMSO)
- 96-well clear bottom microplate
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

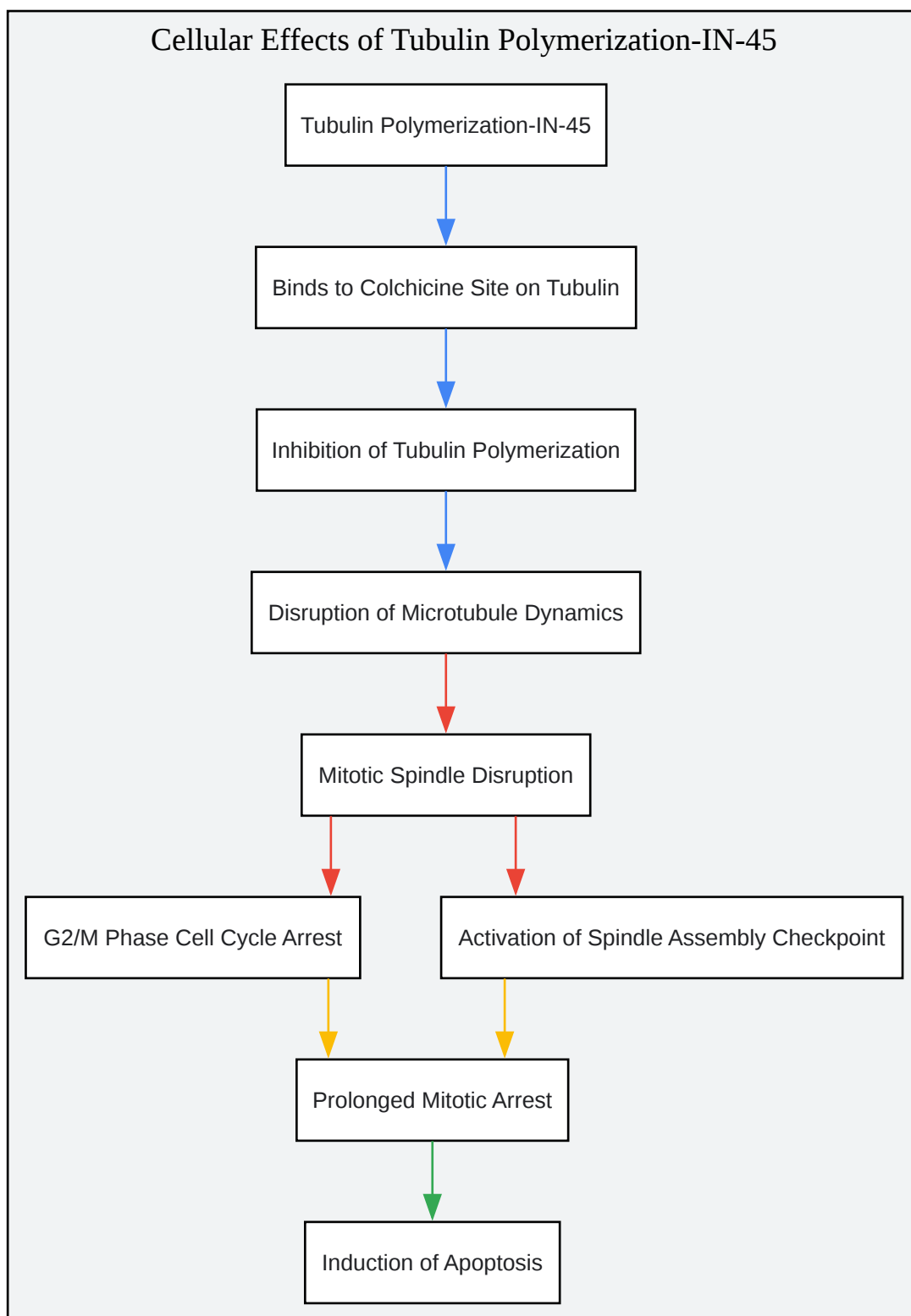
Procedure:

- Prepare reagents:
 - Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 2-4 mg/mL. Keep on ice.
 - Prepare a fresh solution of GTP in polymerization buffer (e.g., 10 mM).
 - Prepare serial dilutions of **Tubulin polymerization-IN-45** and the control inhibitor in polymerization buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
- Set up the reaction:
 - On ice, add the following to each well of a pre-chilled 96-well plate:
 - Tubulin polymerization buffer
 - Glycerol (to a final concentration of 5-10% to promote polymerization)
 - Diluted **Tubulin polymerization-IN-45**, control inhibitor, or vehicle control.

- Tubulin solution.
- Initiate polymerization:
 - To start the polymerization reaction, add GTP to each well to a final concentration of 1 mM.
 - Immediately place the plate in the microplate reader pre-warmed to 37°C.
- Measure polymerization:
 - Measure the absorbance at 340 nm every minute for 60-90 minutes.
- Data analysis:
 - Plot the absorbance at 340 nm versus time for each concentration of the inhibitor and the controls.
 - Determine the initial rate of polymerization (V_{max}) for each condition.
 - Calculate the percentage of inhibition for each concentration of **Tubulin polymerization-IN-45**.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC_{50} value.

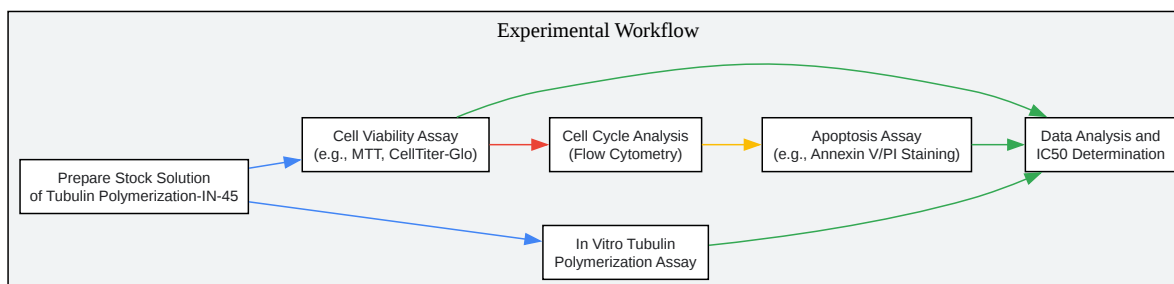
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for apoptosis induction by **Tubulin polymerization-IN-45** and a typical experimental workflow for its characterization.



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Caption: Proposed mechanism of action for **Tubulin polymerization-IN-45**.



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Caption: Workflow for characterizing **Tubulin polymerization-IN-45**.

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